molecular formula C15H13BrN4O2 B2799882 5-bromo-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)furan-2-carboxamide CAS No. 2034312-67-7

5-bromo-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)furan-2-carboxamide

Cat. No.: B2799882
CAS No.: 2034312-67-7
M. Wt: 361.199
InChI Key: KAERPZARSQMRJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)furan-2-carboxamide is a complex organic compound that features a bromine atom, a pyrazole ring, a pyridine ring, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)furan-2-carboxamide typically involves multiple steps. One common method starts with the preparation of the pyrazole and pyridine intermediates, followed by their coupling and subsequent functionalization to introduce the furan and carboxamide groups. The reaction conditions often involve the use of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, which is known for its mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The bromine atom can be substituted with other nucleophiles in a nucleophilic aromatic substitution reaction.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas with a palladium catalyst for reduction, and nucleophiles like amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring would yield furanones, while substitution of the bromine atom could yield a variety of substituted derivatives.

Scientific Research Applications

5-bromo-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)furan-2-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a ligand in the study of protein-ligand interactions.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 5-bromo-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)furan-2-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would be specific to the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole, pyridine, and furan derivatives, such as:

Uniqueness

What sets 5-bromo-N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)furan-2-carboxamide apart is its unique combination of functional groups, which can confer specific reactivity and binding properties. This makes it a valuable compound for the development of new materials and pharmaceuticals.

Properties

IUPAC Name

5-bromo-N-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN4O2/c1-20-9-11(8-19-20)12-3-2-10(6-17-12)7-18-15(21)13-4-5-14(16)22-13/h2-6,8-9H,7H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAERPZARSQMRJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC=C(C=C2)CNC(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.